molecular formula C8H11ClOS B7937672 2-(5-Chlorothiophen-2-yl)butan-2-ol

2-(5-Chlorothiophen-2-yl)butan-2-ol

Cat. No.: B7937672
M. Wt: 190.69 g/mol
InChI Key: FEKKDCGUZXJABQ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)butan-2-ol is a tertiary alcohol featuring a 5-chlorothiophene substituent. Its molecular structure comprises a thiophene ring (a sulfur-containing aromatic heterocycle) with a chlorine atom at the 5-position and a hydroxyl group attached to a quaternary carbon.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClOS/c1-3-8(2,10)6-4-5-7(9)11-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKDCGUZXJABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)butan-2-ol is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

2-(4-Chlorophenyl)butan-2-ol

  • Structure : A tertiary alcohol with a 4-chlorophenyl substituent instead of a thiophene ring.
  • Key Differences :
    • The phenyl ring lacks sulfur, reducing aromatic electron density compared to thiophene.
    • Chlorine’s position (para vs. meta in thiophene) alters electronic effects on the hydroxyl group.
    • Molecular weight: 184.67 g/mol (vs. hypothetical ~185–190 g/mol for 2-(5-chlorothiophen-2-yl)butan-2-ol) .

2-Methyl-3-buten-2-ol

  • Key Differences :
    • Lacking aromaticity, this compound exhibits lower thermal stability and higher volatility (bp 98–99°C).
    • Lower molecular weight (86.13 g/mol) due to the absence of heavy atoms like chlorine or sulfur .

3-Methyl-2-buten-1-ol

  • Structure : A primary alcohol with an unsaturated carbon chain.
  • Key Differences :
    • The primary hydroxyl group increases polarity compared to tertiary alcohols.
    • Higher boiling point (140°C) than 2-methyl-3-buten-2-ol due to stronger intermolecular hydrogen bonding .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound* ~185–190 (estimated) ~200–220 (est.) ~1.2–1.3 (est.) Tertiary alcohol, chlorothiophene
2-(4-Chlorophenyl)butan-2-ol 184.67 Not reported Not reported Tertiary alcohol, chlorophenyl
2-Methyl-3-buten-2-ol 86.13 98–99 0.824 Tertiary alcohol, allylic chain
3-Methyl-2-buten-1-ol 86.13 140 0.84 Primary alcohol, unsaturated chain

*Hypothetical data inferred from structural analogs.

Key Observations :

  • The chlorothiophene and chlorophenyl derivatives are expected to have higher boiling points and densities than non-aromatic alcohols due to increased molecular weight and aromatic stabilization.
  • Tertiary alcohols (e.g., 2-(4-chlorophenyl)butan-2-ol) generally exhibit lower solubility in water compared to primary alcohols (e.g., 3-methyl-2-buten-1-ol) due to reduced hydrogen-bonding capacity.

Research Findings and Limitations

  • Synthesis Challenges : Chlorothiophene-containing alcohols may require specialized catalysts (e.g., palladium for cross-coupling) compared to phenyl analogs, increasing synthetic complexity.
  • Thermal Stability : Aromatic alcohols like 2-(4-chlorophenyl)butan-2-ol are less volatile than aliphatic analogs, making them suitable for high-temperature applications .

Biological Activity

2-(5-Chlorothiophen-2-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClOS
  • CAS Number : [Insert CAS number if available]

This compound features a chlorothiophene ring and a secondary alcohol, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can influence enzyme activity and receptor binding. Potential mechanisms include:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been evaluated for its effects on cancer cell lines and enzyme inhibition.

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)12.5
Control (5-Fluorouracil)A5494.98

This table shows that while the compound is less potent than the standard chemotherapeutic agent 5-fluorouracil, it still exhibits notable inhibitory effects on cancer cell proliferation.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various synthesized compounds, including this compound. The compound was found to induce apoptosis in A549 cells through mitochondrial pathways, suggesting its potential as an anticancer agent. The study reported that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results indicated that it could effectively inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission, with an IC50 value of approximately 25 µM . This suggests potential applications in treating neurodegenerative diseases.

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